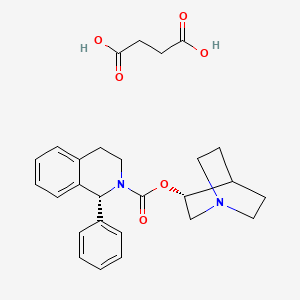
(R,R)-Solifenacin Succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-Solifenacin succinate is a synthetic antimuscarinic drug used in the treatment of overactive bladder (OAB). It is a selective M3 muscarinic receptor antagonist, meaning it blocks the action of acetylcholine, the neurotransmitter that is responsible for the contraction of smooth muscle in the bladder. By blocking the action of acetylcholine, this compound can reduce the frequency of urge urinary incontinence and reduce the frequency of urination. It is also known to reduce abdominal discomfort and improve the quality of life for those with OAB.
科学的研究の応用
Tissue Selectivity and Bladder Overactivity
(R,R)-Solifenacin Succinate, also known as solifenacin succinate, has been identified as a potent muscarinic receptor antagonist developed primarily to treat overactive bladder. Studies have demonstrated its effectiveness in providing symptomatic relief in conditions like overactive bladder syndrome and detrusor overactivity. Notably, solifenacin exhibits a unique tissue selectivity profile, showing greater potency in bladder smooth muscle cells compared to salivary gland cells. This selectivity may lead to reduced adverse effects like dry mouth, common with antimuscarinic therapies for overactive bladder. The compound's in vitro and in vivo selectivity for the urinary bladder over the salivary gland has been well-documented and compared favorably against other antimuscarinic drugs like tolterodine, oxybutynin, darifenacin, and atropine (Ohtake et al., 2004) (Kobayashi et al., 2004).
Effect on Detrusor Overactivity
In cerebral infarcted rats, solifenacin succinate significantly improved detrusor overactivity, a condition often leading to involuntary bladder contractions. It effectively increased bladder capacity and voided volume without affecting residual volume or micturition pressure, showcasing its potential as a promising treatment for overactive bladder syndrome without leading to urinary retention (Suzuki et al., 2005).
Transdermal Absorption
Exploration into the transdermal delivery of solifenacin succinate has opened new avenues for its administration. Cream and tape formulations have been developed and tested, demonstrating significant in vitro permeability and in vivo absorption. These alternative routes provide slow absorption of solifenacin into plasma and maintain its plasma concentration over an extended period, hinting at the potential for sustained therapeutic effects and improved patient compliance compared to oral administration (Yoshida et al., 2019).
Pharmacokinetic Properties
The pharmacokinetic properties of solifenacin succinate have been extensively studied, revealing that it does not significantly affect the pharmacokinetics and pharmacodynamics of other drugs like warfarin and digoxin. This indicates a low potential for drug-drug interactions, making solifenacin a favorable option for patients who are on multiple medications (Smulders et al., 2006).
Bladder Selectivity and Antimuscarinic Profile
The compound's bladder-selectivity and antimuscarinic profile have been consistently highlighted in various studies. Its selectivity for bladder smooth muscle cells over salivary gland cells and its effectiveness in reducing symptoms of overactive bladder, while minimizing side effects like dry mouth, solidify its therapeutic advantage (Hoffstetter & Leong, 2009).
作用機序
Safety and Hazards
Solifenacin may cause serious side effects. Users should stop using solifenacin and call a doctor at once if they experience severe stomach pain, constipation for 3 days or longer, pain or burning when urinating, headache, confusion, drowsiness, hallucinations, vision changes, eye pain, or seeing halos around lights . Users should not use solifenacin if they have untreated or uncontrolled narrow-angle glaucoma, a blockage in their digestive tract (stomach or intestines), or if they are unable to urinate .
将来の方向性
There is ongoing research into the efficacy and safety of solifenacin succinate in various applications . For example, one study compared changes in nocturia and sleep-related parameters between daytime and nighttime solifenacin dosing in patents with overactive bladder and nocturia . Another study focused on the development and validation of a rapid stability-indicating RP-HPLC method for assay and related substances of solifenacin succinate .
特性
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.C4H6O4/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19;5-3(6)1-2-4(7)8/h1-9,18,21-22H,10-16H2;1-2H2,(H,5,6)(H,7,8)/t21-,22+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZMMZZRUPYENV-UMIAIAFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862207-70-3 |
Source


|
| Record name | (3R)-1-azabicyclo[2.2.2]octan-3-yl (1R)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate butanedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



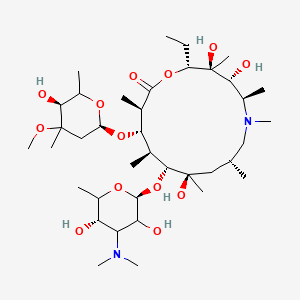

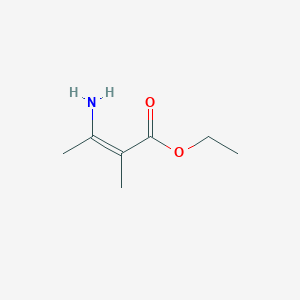

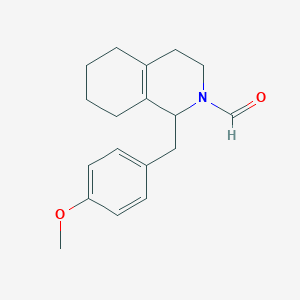

![3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B1147348.png)
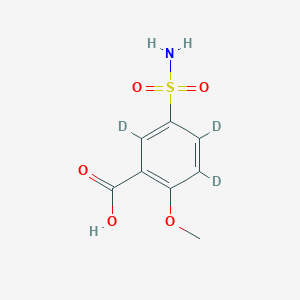
![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)